molecular formula C24H19ClN2O3S B4571008 methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate

methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate

Cat. No.: B4571008
M. Wt: 450.9 g/mol
InChI Key: IYOXNRFNKJYWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C24H19ClN2O3S and its molecular weight is 450.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.0804913 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has shown the synthesis of related quinolinyl and thiophenecarboxylate compounds, highlighting their potential in creating complex organic molecules with specific properties. For example, the synthesis of 11-aminosubstituted 6,8-dimerhyl-12H-[1]-benzo[5,6]thiopyrano-[2,3-c]quinolin-12-ones demonstrates the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Croisy-Delcey et al., 1991).

Potential Applications in Organic Electronics

  • Investigations into the optical and structural properties of related compounds, such as 4H-pyrano [3, 2-c] quinoline derivatives, suggest potential applications in the development of novel materials for organic electronics. These studies provide insights into how modifications of the molecular structure can influence the optical properties and stability of these compounds, which is crucial for designing new materials for electronic and photonic devices (Zeyada et al., 2016).

Antitumor Activity

  • Some structurally related quinoline derivatives have been synthesized and evaluated for their antitumor activity, showcasing the potential medicinal applications of these compounds. This research area is particularly promising, as modifications to the molecular structure can lead to significant variations in biological activity, offering pathways to new therapeutic agents (DoganKoruznjak et al., 2002).

Invisible Ink Dyes

  • The synthesis and study of the optical properties of functionally substituted thieno[3,2-c]quinolines have revealed potential applications as invisible ink dyes. These compounds exhibit moderate to high fluorescence quantum yields, making them suitable for secure communication and anti-counterfeiting measures (Bogza et al., 2018).

Properties

IUPAC Name

methyl 2-[[2-(3-chlorophenyl)quinoline-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3S/c1-13-14(2)31-23(21(13)24(29)30-3)27-22(28)18-12-20(15-7-6-8-16(25)11-15)26-19-10-5-4-9-17(18)19/h4-12H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOXNRFNKJYWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 6
methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.